Potassium titanium oxide

Beschreibung

Eigenschaften

CAS-Nummer |

12030-97-6 |

|---|---|

Molekularformel |

K2O3Ti |

Molekulargewicht |

174.062 g/mol |

IUPAC-Name |

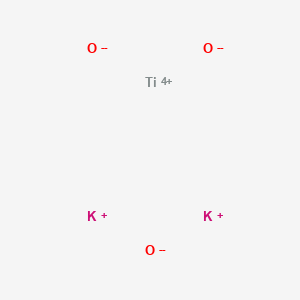

dipotassium;dioxido(oxo)titanium |

InChI |

InChI=1S/2K.3O.Ti/q2*+1;;2*-1; |

InChI-Schlüssel |

NJLLQSBAHIKGKF-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[K+].[K+].[Ti+4] |

Kanonische SMILES |

[O-][Ti](=O)[O-].[K+].[K+] |

Andere CAS-Nummern |

12056-51-8 12056-53-0 12673-69-7 690271-93-3 |

Physikalische Beschreibung |

DryPowde |

Synonyme |

Fybex potassium octatitanate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Potassium Titanium Oxide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

Potassium titanium oxide (K-Ti-O) nanostructures are a class of materials garnering significant interest across various scientific disciplines due to their unique physicochemical properties. These properties, which include high photocatalytic activity, excellent ion-exchange capabilities, and notable biocompatibility, make them promising candidates for applications ranging from environmental remediation and energy storage to advanced drug delivery systems.[1][2] This technical guide provides an in-depth overview of the core synthesis methods for preparing these versatile nanomaterials, with a focus on providing detailed experimental protocols and a comparative analysis of the resulting nanostructures.

Core Synthesis Methodologies

The morphology, crystal structure, and, consequently, the functional properties of this compound nanostructures are intrinsically linked to the synthesis method employed. The most prevalent and effective methods include hydrothermal/solvothermal synthesis, solid-state reaction, molten salt synthesis, and the sol-gel method. Each of these techniques offers distinct advantages and allows for the tailored production of specific nanostructured forms, such as nanowires, nanotubes, nanorods, and nanofibers.

Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal methods are widely utilized for the synthesis of various potassium titanate nanostructures due to their ability to produce highly crystalline materials at relatively moderate temperatures and high pressures.[3] These methods involve the chemical reaction of precursors in an aqueous (hydrothermal) or non-aqueous (solvothermal) solution within a sealed vessel, typically a Teflon-lined autoclave.

Key Experimental Protocols:

A common hydrothermal procedure for synthesizing potassium titanate nanowires involves the reaction of titanium dioxide (TiO2) with a concentrated potassium hydroxide (KOH) solution.[3][4]

-

Preparation of K2Ti8O17 Nanowires: In a typical synthesis, TiO2 powder is added to a KOH solution with a concentration ranging from 4 to 25 M. The mixture is then placed in a Teflon-lined autoclave and heated to a temperature between 130°C and 240°C for a duration of 24 to 48 hours. The resulting product is filtered, washed with deionized water and ethanol, and subsequently dried. This process typically yields nanowires with diameters of 5-10 nm and lengths of several micrometers.[5]

-

Synthesis of K2Ti6O13 Nanowires: Potassium hexatitanate (K2Ti6O13) nanowires can be synthesized hydrothermally using titanium tetraisopropoxide and a KOH solution. The reactants are mixed, stirred, and then heated in an autoclave at temperatures ranging from 350°C to 450°C for 2.5 to 25 hours.

Reaction Mechanism and Workflow:

The hydrothermal synthesis of potassium titanate nanostructures from TiO2 in a KOH solution is believed to proceed through the formation of intermediate Ti-O-K sheets.[3][6] These sheets then serve as nucleation sites for the growth of one-dimensional nanostructures, with the growth preferentially occurring along a specific crystallographic axis.[3][6] The concentration of the KOH solution plays a crucial role in the reaction kinetics, with higher concentrations generally leading to a faster reaction rate.[3][7]

Solid-State Reaction

The solid-state reaction method is a traditional ceramic processing technique that involves the high-temperature reaction of solid precursors to form the desired product. This method is often used to produce bulk quantities of potassium titanate materials.

Key Experimental Protocols:

-

Synthesis of K2Ti6O13: Potassium carbonate (K2CO3) and titanium dioxide (TiO2) are mixed in a specific molar ratio, often with the aid of a milling process in a slurry with ethanol to ensure homogeneity. The dried mixture is then pressed into pellets and heated at high temperatures, for instance, 900°C for 48 hours, to induce the solid-state reaction and formation of potassium tetratitanate. For potassium hexatitanate, temperatures can reach up to 1450°C.

Reaction Mechanism and Workflow:

The solid-state reaction relies on the diffusion of ions between the solid precursor particles at elevated temperatures. The reaction proceeds through the formation of intermediate phases at the interfaces of the reacting particles, eventually leading to the formation of the stable potassium titanate phase.

Molten Salt Synthesis

Molten salt synthesis is a variation of the solid-state method where a molten salt is used as a flux to facilitate the reaction between the precursors. The molten salt provides a liquid medium for the dissolution of reactants and the precipitation of the product, often leading to the formation of well-defined crystals at lower temperatures compared to the conventional solid-state method.[8][9][10]

Key Experimental Protocols:

-

Synthesis of Potassium Polytitanates: A mixture of TiO2 (rutile), KOH, and KNO3 is mixed with distilled water in an Al2O3 crucible.[8] The mixture is heated to evaporate the water and then thermally treated at a temperature around 500°C for 2 hours in an electric furnace.[8] The resulting product is washed with distilled water to remove the salt flux.[9]

Reaction Mechanism and Workflow:

In molten salt synthesis, the precursors dissolve in the molten salt flux, and the reaction occurs in the liquid phase. The product then precipitates from the molten salt, and its morphology can be controlled by factors such as the composition of the molten salt, the reaction temperature, and the cooling rate.

Sol-Gel Method

The sol-gel method is a wet-chemical technique that involves the evolution of a network of inorganic polymers (a "gel") from a colloidal solution (a "sol"). This method offers excellent control over the purity, homogeneity, and morphology of the final product at low temperatures.

Key Experimental Protocols:

-

Preparation of K2Ti4O9 Films: A sol is prepared using titanium(IV) butoxide (Ti(n-OC4H9)4) and potassium acetate (CH3COOK) as precursors.[11] This sol is then deposited onto a substrate, for example, by dip-coating or spin-coating, to form a gel film. The film is subsequently heat-treated to crystallize the potassium tetratitanate.

Reaction Mechanism and Workflow:

The sol-gel process typically involves the hydrolysis and condensation of metal alkoxide precursors to form a sol. Further condensation reactions lead to the formation of a three-dimensional gel network. The subsequent drying and heat treatment of the gel remove the solvent and organic residues, leading to the formation of the desired oxide material.

Quantitative Data Summary

The choice of synthesis method and the specific experimental parameters significantly influence the characteristics of the resulting this compound nanostructures. The following tables summarize key quantitative data from various synthesis approaches.

Table 1: Hydrothermal Synthesis Parameters and Resulting Nanostructures

| Precursors | KOH Conc. (M) | Temperature (°C) | Time (h) | Resulting Nanostructure | Dimensions | Reference |

| TiO₂ | 4-25 | 130-240 | 24-48 | K₂Ti₈O₁₇ Nanowires | 5-10 nm diameter, several µm length | |

| Titanium tetraisopropoxide | - | 350-450 | 2.5-25 | K₂Ti₆O₁₃ Fibers | - | |

| TiO₂ | 10 | 180 | 3-24 | K₂Ti₆O₁₃ & K₂Ti₄O₉ Nanowires | - | [3] |

| Ti metal | 1 & 10 | Room Temp. | 24 | KTiOₓ Nanowires | 10-30 nm diameter | [12] |

Table 2: Solid-State and Molten Salt Synthesis Parameters

| Method | Precursors | Temperature (°C) | Time (h) | Resulting Phase | Reference |

| Solid-State | K₂CO₃, TiO₂ | 900 | 48 | K₂Ti₄O₉ | |

| Solid-State | K₂CO₃, TiO₂ | 1450 | - | K₂Ti₆O₁₃ | |

| Molten Salt | TiO₂, KOH, KNO₃ | 500 | 2 | Potassium Polytitanates | [8] |

| Molten Salt | TiO₂, K₂CO₃, 4MgCO₃·Mg(OH)₂·5H₂O | 1050 | 4 | K₀.₈Mg₀.₄Ti₁.₆O₄ | [9][10] |

Applications in Drug Development

The unique properties of this compound nanostructures make them attractive for applications in the field of drug development. Their high surface area allows for efficient drug loading, and their biocompatibility is a crucial factor for in-vivo applications.[1] Research has shown that titanate nanowires can enhance the delivery of antimicrobial and anticancer drugs.[1] Furthermore, these nanomaterials have been investigated for their potential in facilitating drug delivery across the blood-spinal cord barrier for the treatment of neurological conditions.[1][2] The ability to tune the morphology and surface chemistry of these nanostructures through different synthesis methods opens up possibilities for designing sophisticated drug delivery systems with controlled release kinetics.[2]

Conclusion

The synthesis of this compound nanostructures can be achieved through a variety of methods, each offering a unique set of advantages and control over the final product's characteristics. Hydrothermal and solvothermal methods excel in producing highly crystalline, one-dimensional nanostructures. The solid-state reaction is a straightforward method for bulk synthesis, while the molten salt technique provides a route to well-defined crystals at lower temperatures. The sol-gel method offers exceptional control over purity and homogeneity. By carefully selecting the synthesis method and optimizing the experimental parameters, researchers can tailor the properties of this compound nanostructures for a wide range of applications, including promising avenues in the field of drug development and delivery.

References

- 1. "New Titanate Bioceramic Nanomaterials for Drug Delivery and Controlled" by Seaab Imad Sahib [scholarworks.uark.edu]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. researchgate.net [researchgate.net]

- 4. Stable synthesis mechanism and photocatalytic properties of TiO2 nanocrystals with different morphologies derived from potassium titanate nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of hydrothermally grown potassium titanate nanowires [open.metu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microstructure and Morphology Control of Potassium Magnesium Titanates and Sodium Iron Titanates by Molten Salt Synthesis | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

crystal structure analysis of K2Ti2O5

An In-depth Technical Guide to the Crystal Structure Analysis of Potassium Titanate (K₂Ti₂O₅)

Introduction

Potassium titanate (K₂Ti₂O₅) is an alkali metal titanate that has garnered significant interest within the scientific community. Materials in the A₂O-nTiO₂ family, where A is an alkali metal, are recognized as novel functional materials. Specifically, K₂Ti₂O₅ possesses a layered structure and has shown potential in various applications, including as a catalyst for soot combustion.[1] This document provides a comprehensive overview of the synthesis, crystal structure, and analytical methodologies pertinent to K₂Ti₂O₅ for researchers, scientists, and professionals in drug development.

Synthesis of K₂Ti₂O₅

The primary method for synthesizing K₂Ti₂O₅ is through a solid-state reaction.[2] This technique is well-suited for large-scale production.[2]

Experimental Protocol: Solid-State Synthesis

-

Precursor Mixing: Potassium carbonate (K₂CO₃) and titanium dioxide (TiO₂) are used as the starting materials.[2] These precursors are mixed in a 1:2 molar ratio of K₂CO₃ to TiO₂.[2]

-

Grinding: The mixture is thoroughly ground into a fine powder using an agate mortar to ensure homogeneity.[2]

-

Calcination: The resulting powder is then calcined in the air. To obtain well-crystallized K₂Ti₂O₅, a calcination temperature of 850°C is maintained for 10 hours.[2]

Crystal Structure and Properties

K₂Ti₂O₅ crystallizes in a monoclinic system and is characterized by the space group C2/m.[2][3] The structure is three-dimensional and lamellar, which allows for properties like ion exchange.[3][4] The morphology of the synthesized crystals is typically irregular and plate-like, with particle sizes ranging from several micrometers to tens of micrometers.[2]

Crystallographic Data

The crystallographic parameters of K₂Ti₂O₅ have been determined through X-ray diffraction and refined using the Rietveld method.[2][5]

| Parameter | Value (from XRD Pattern) [2] | Value (from Rietveld Refinement) [5] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | C2/m |

| a (Å) | 11.374 | 11.3610(17) |

| b (Å) | 3.799 | 3.7940(6) |

| c (Å) | 6.616 | 6.61836(15) |

| β (°) | 100.1 | 99.842(4) |

Coordination and Bond Distances

The coordination environment of the constituent ions plays a crucial role in the overall structure. The titanium atoms are each coordinated to five oxygen atoms, forming a slightly distorted trigonal bipyramid.[2] These units form continuous chains along the y-direction, and the layers are held together by potassium atoms.[2]

| Atom | Coordination Number | Coordinating Atom | Bond Distance (Å) |

| Ti⁴⁺ | 5 | O²⁻ | 1.73–2.02[3] (Theoretical: 1.58, 1.91, 1.98, 1.99, 1.98)[2] |

| K¹⁺ | 8 | O²⁻ | 2.73–3.21[3] |

There are three distinct oxygen sites. In the first, O²⁻ is bonded to one K¹⁺ and three equivalent Ti⁴⁺ atoms. In the second, O²⁻ is in a distorted single-bond geometry with five equivalent K¹⁺ and one Ti⁴⁺ atom. In the third site, O²⁻ is linearly bonded to four equivalent K¹⁺ and two equivalent Ti⁴⁺ atoms.[3]

Experimental Analysis Workflow

The characterization of K₂Ti₂O₅ involves a series of analytical techniques to determine its structural and morphological properties.

Methodology: X-ray Diffraction and Rietveld Refinement

Powder X-ray diffraction (XRD) is the fundamental technique for the structural analysis of K₂Ti₂O₅.[2][5]

-

Data Collection: XRD patterns are collected using a diffractometer with a monochromatic radiation source, such as Cu-Kα.[5]

-

Phase Identification: The obtained diffraction patterns are compared with standard patterns from crystallographic databases (e.g., PDF51–1890) to confirm the synthesis of the pure K₂Ti₂O₅ phase.[2]

-

Rietveld Refinement: The Rietveld method, a least-squares approach, is employed to refine the crystal structure parameters from the powder diffraction data.[6] This involves fitting a calculated diffraction profile to the experimental data.[6] The refinement process allows for the precise determination of lattice parameters, atomic positions, and other structural details.[5][6]

Methodology: Scanning Electron Microscopy (SEM)

SEM is utilized to investigate the morphology of the synthesized K₂Ti₂O₅ crystals.[2] This technique provides high-resolution images of the sample's surface, revealing the plate-like crystal habit and particle size distribution.[2]

Conclusion

The crystal structure of K₂Ti₂O₅ has been well-characterized through solid-state synthesis and subsequent analysis by X-ray diffraction and electron microscopy. Its monoclinic C2/m structure, with five-coordinate titanium, gives rise to its layered nature and potential for various applications. The detailed experimental protocols and crystallographic data presented in this guide offer a comprehensive resource for researchers working with this and related materials.

References

An In-depth Exploration of the K2O-TiO2 Phase Diagram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potassium oxide-titanium dioxide (K2O-TiO2) binary system, a critical phase diagram for materials science, ceramics, and catalysis research. This document summarizes the key phase equilibria, details the experimental methodologies for their determination, and presents a visualization of the stable compounds within the system.

Data Presentation: Phase Equilibria in the K2O-TiO2 System

The K2O-TiO2 system is characterized by the formation of several stable potassium titanate compounds with varying molar ratios of K2O to TiO2. The phase relationships have been primarily established through a combination of differential thermal analysis (DTA), thermogravimetric analysis (TGA), and quenching experiments followed by X-ray diffraction (XRD) analysis. The following tables summarize the critical quantitative data from the comprehensive thermodynamic evaluation and optimization of this system.

Table 1: Stoichiometry and Melting Behavior of Stable Potassium Titanate Compounds

| Compound Name | Formula | Molar Ratio (K2O:TiO2) | Melting Point (°C) | Melting Behavior |

| Potassium Metatitanate | K2TiO3 | 1:1 | 1030 | Congruent |

| Potassium Dititanate | K2Ti2O5 | 1:2 | 980 | Incongruent |

| Potassium Tetratitanate | K2Ti4O9 | 1:4 | 1150 | Incongruent |

| Potassium Hexatitanate | K2Ti6O13 | 1:6 | 1375 | Congruent |

| Potassium Octatitanate | K2Ti8O17 | 1:8 | 1210 | Incongruent |

Table 2: Invariant Points in the K2O-TiO2 System

| Point Type | Temperature (°C) | Composition (mol% TiO2) | Phases in Equilibrium |

| Eutectic | 950 | 55 | Liquid, K2TiO3, K2Ti2O5 |

| Peritectic | 980 | 67 | Liquid, K2Ti2O5, K2Ti4O9 |

| Peritectic | 1150 | 80 | Liquid, K2Ti4O9, K2Ti6O13 |

| Eutectic | 1180 | 88 | Liquid, K2Ti6O13, K2Ti8O17 |

| Eutectic | 1190 | 92 | Liquid, K2Ti8O17, TiO2 (Rutile) |

Experimental Protocols

The determination of the K2O-TiO2 phase diagram relies on a combination of high-temperature experimental techniques to identify phase transitions and establish equilibrium relationships.

Sample Preparation

-

Starting Materials: High-purity K2CO3 (as a source of K2O, which is highly hygroscopic) and TiO2 (anatase or rutile polymorph) powders are used as starting materials.

-

Mixing: The powders are precisely weighed in various molar ratios to cover the entire compositional range of the phase diagram. Homogeneous mixing is achieved by wet milling in an agate mortar with a non-reactive solvent like ethanol, followed by drying.

-

Calcination: The mixed powders are pressed into pellets and calcined at temperatures below the solidus to promote solid-state reaction and formation of the desired potassium titanate phases. Multiple cycles of grinding and calcination may be necessary to ensure complete reaction.

Thermal Analysis (DTA/TGA)

-

Principle: Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) are employed to detect phase transitions such as melting, solidification, and decomposition by measuring temperature differences and weight changes as a function of temperature.

-

Procedure:

-

A small amount of the pre-calcined sample is placed in an inert crucible (typically platinum).

-

The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or inert gas).

-

The DTA curve reveals endothermic and exothermic peaks corresponding to phase transitions, from which the transition temperatures (e.g., eutectic, peritectic, and liquidus temperatures) are determined.

-

TGA is used to monitor any mass loss, which could indicate decomposition or volatilization of components like K2O at high temperatures.

-

Quenching Method

-

Principle: The quenching technique is used to preserve the high-temperature phase assemblages at room temperature for analysis.

-

Procedure:

-

Small pellets of the samples with different compositions are equilibrated at specific high temperatures in a furnace for a sufficient duration to reach equilibrium.

-

The samples are then rapidly quenched to room temperature by dropping them into a quenching medium like liquid nitrogen or mercury.

-

This rapid cooling prevents phase transformations that would occur during slow cooling, thus preserving the high-temperature equilibrium phases.

-

Phase Identification by X-Ray Diffraction (XRD)

-

Principle: X-ray diffraction is the primary technique for identifying the crystalline phases present in the quenched samples.

-

Procedure:

-

The quenched samples are ground into a fine powder.

-

The powder is subjected to X-ray diffraction analysis.

-

The resulting diffraction pattern is a unique fingerprint of the crystalline phases present. By comparing the obtained pattern with standard diffraction data (e.g., from the JCPDS-ICDD database), the phases in equilibrium at the quenching temperature can be identified.

-

Visualization of the K2O-TiO2 System

The following diagram illustrates the logical relationship between the stable solid compounds in the K2O-TiO2 system as a function of increasing TiO2 content.

Caption: Stable compounds in the K2O-TiO2 system with increasing TiO2 content.

A Technical Guide to the Thermal Properties of Potassium Titanium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the measurement of thermal properties of various potassium titanium oxide compounds. It is designed to be a valuable resource for researchers and professionals engaged in materials science and related fields. This document summarizes available quantitative data, details common experimental protocols, and illustrates key concepts through diagrams.

Quantitative Thermal Property Data

The thermal properties of potassium titanium oxides are crucial for their application in various fields, including as thermal insulators and in the manufacturing of brake pads. The following tables summarize the available quantitative data for different stoichiometries of this compound. Data for certain compounds, particularly K2Ti2O5, K2Ti4O9, and K2Ti8O17, is limited in publicly available literature.

Table 1: Thermal Conductivity of Potassium Titanium Oxides

| Compound | Formula | Thermal Conductivity (W/m·K) | Temperature (°C) | Measurement Technique |

| Potassium Hexatitanate | K2Ti6O13 | 0.054 | Room Temperature | Not Specified |

| Potassium Hexatitanate | K2Ti6O13 | 1.74 | 760 | Not Specified |

Table 2: Specific Heat Capacity of Potassium Titanium Oxides

| Compound | Formula | Specific Heat Capacity (J/kg·K) | Temperature (°C) | Measurement Technique |

| Potassium Hexatitanate | K2Ti6O13 | 920 | Not Specified | Not Specified |

| Composite Material | Contains Potassium Titanate | ~1150 - 1350 | 50 - 200 | Differential Scanning Calorimetry (DSC) |

Note: The specific heat capacity for the composite material is influenced by other components and does not represent the value for pure potassium titanate.

Table 3: Coefficient of Thermal Expansion of Potassium Titanium Oxides

| Compound | Formula | Coefficient of Thermal Expansion (x 10⁻⁶ K⁻¹) | Temperature Range (°C) | Measurement Technique |

| Potassium Hexatitanate | K2Ti6O13 | 6.8 | Not Specified | Not Specified |

Experimental Protocols

The measurement of thermal properties of ceramic materials like potassium titanium oxides involves several specialized techniques. Below are detailed methodologies for the key experiments relevant to determining thermal conductivity, specific heat, and thermal expansion.

Measurement of Thermal Diffusivity and Thermal Conductivity by Laser Flash Analysis (LFA)

The Laser Flash Method is a widely used technique for measuring the thermal diffusivity of a material. The thermal conductivity can then be calculated if the specific heat capacity and density are known.

Experimental Protocol:

-

Sample Preparation: A small, thin, disc-shaped sample of the potassium titanate material is prepared. The surfaces of the sample must be parallel and flat. To ensure absorption of the laser pulse and enhance infrared emission for the detector, the sample surfaces are often coated with a thin layer of graphite. The thickness of the sample is precisely measured.

-

Apparatus Setup: The sample is placed in a sample holder within a furnace. An infrared (IR) detector is positioned on the rear face of the sample, and a laser is aimed at the front face. The system is typically operated under a vacuum or an inert atmosphere to prevent oxidation at high temperatures.

-

Measurement Procedure:

-

The sample is heated to and stabilized at the desired measurement temperature.

-

A short, high-intensity laser pulse is fired at the front face of the sample.

-

The IR detector records the temperature rise on the rear face of the sample as a function of time.

-

-

Data Analysis: The thermal diffusivity (α) is calculated from the temperature-time data. The most common method, developed by Parker et al., uses the time it takes for the rear face to reach half of its maximum temperature rise (t₁/₂):

α = (0.1388 * L²) / t₁/₂

where L is the thickness of the sample.

-

Thermal Conductivity Calculation: The thermal conductivity (k) is then calculated using the following equation:

k = α * ρ * Cₚ

where ρ is the density of the sample and Cₚ is its specific heat capacity.

Measurement of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Protocol:

-

Sample and Reference Preparation: A small, known mass of the potassium titanate powder or solid is placed in a sample pan (commonly made of aluminum or platinum). An empty pan is used as a reference.

-

Apparatus Setup: The sample and reference pans are placed in the DSC instrument's furnace.

-

Measurement Procedure:

-

The furnace is heated at a controlled, constant rate (e.g., 10 °C/min) over the desired temperature range.

-

The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.

-

-

Data Analysis: The specific heat capacity (Cₚ) is determined by comparing the heat flow to the sample with the heat flow of a known standard material (like sapphire) under the same conditions. The Cₚ is calculated using the following formula:

Cₚ = (Q / m) * (ΔT / Δt)

where Q is the heat flow, m is the sample mass, and ΔT/Δt is the heating rate.

Measurement of Thermal Expansion by Dilatometry

Dilatometry is used to measure the dimensional changes of a material as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A sample of the potassium titanate material with a well-defined geometry (typically a rod or a rectangular bar) is prepared. The length of the sample is precisely measured.

-

Apparatus Setup: The sample is placed in a dilatometer furnace. A pushrod is positioned in contact with the sample, which is connected to a displacement sensor (e.g., a linear variable differential transformer - LVDT).

-

Measurement Procedure:

-

The sample is heated in the furnace at a controlled rate.

-

As the sample expands or contracts with temperature changes, the pushrod moves, and the displacement is recorded by the sensor.

-

-

Data Analysis: The change in length (ΔL) is plotted against the change in temperature (ΔT). The coefficient of thermal expansion (αL) is calculated from the slope of this curve:

αL = (1 / L₀) * (ΔL / ΔT)

where L₀ is the initial length of the sample.

Visualizations

Signaling Pathways and Experimental Workflows

Investigation of the Optical Properties of Potassium Hexatitanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexatitanate (K₂Ti₆O₁₃) is a crystalline ceramic material that has garnered significant interest for a variety of applications, including as a photocatalyst, a reinforcement material, and in friction materials, owing to its unique structural and physicochemical properties.[1][2] Its optical characteristics, particularly its semiconductor nature, are fundamental to its performance in photocatalytic applications. This technical guide provides an in-depth overview of the optical properties of potassium hexatitanate, detailing experimental protocols for its synthesis and characterization, and presenting key quantitative data.

Optical Properties of Potassium Hexatitanate

The optical properties of potassium hexatitanate are intrinsically linked to its electronic structure. As a wide-bandgap semiconductor, it absorbs ultraviolet (UV) light, leading to the generation of electron-hole pairs, a critical process in photocatalysis.[3] The primary optical property of interest is its band gap energy, which dictates the wavelength of light required to initiate photocatalytic activity.

Band Gap Energy

The band gap of potassium hexatitanate is reported to vary depending on the synthesis method, which influences factors such as crystallinity, particle size, and the presence of defects. Generally, the reported values fall in the range of 3.0 eV to 3.8 eV.[2][3] A summary of reported band gap values for potassium hexatitanate synthesized by different methods is presented in Table 1.

Table 1: Reported Band Gap Energies for Potassium Hexatitanate

| Synthesis Method | Band Gap (eV) | Reference |

| Sol-Gel | 3.48 | [3] |

| Solid-State Reaction | 3.06 | [3] |

| Flux Method | 3.2 - 3.3 | [4][5] |

| Hydrothermal | 3.15 - 3.38 | [6] |

Refractive Index, Absorbance, and Transmittance

While the band gap of potassium hexatitanate has been a primary focus of research, specific quantitative data for its refractive index, as well as detailed absorbance and transmittance spectra, are not extensively reported in the peer-reviewed literature. A patent has noted that potassium titanate possesses a high refractive index, but does not provide a numerical value.[1] The determination of these properties is crucial for a complete understanding of the material's interaction with light and for its application in optical devices. It is recommended that these properties be determined experimentally for specific forms of potassium hexatitanate (e.g., whiskers, powders, thin films).

Experimental Protocols

This section details common methodologies for the synthesis of potassium hexatitanate and the characterization of its optical properties.

Synthesis of Potassium Hexatitanate

Several methods have been successfully employed to synthesize potassium hexatitanate, each yielding materials with distinct morphological and optical characteristics.

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the final product.[3][7]

Protocol:

-

Precursor Solution Preparation: Dissolve a titanium alkoxide precursor, such as titanium (IV) isopropoxide, in a suitable alcohol solvent (e.g., ethanol). In a separate container, dissolve a potassium source, such as potassium acetate or potassium hydroxide, in the same solvent.

-

Mixing and Hydrolysis: Slowly add the potassium-containing solution to the titanium precursor solution under vigorous stirring. Initiate hydrolysis and condensation by adding a controlled amount of water, often mixed with the solvent and a catalyst (acid or base).

-

Gelation: Continue stirring the solution until a viscous gel is formed. The time required for gelation can vary from hours to days depending on the specific reaction conditions.[7]

-

Aging: Age the gel at room temperature for a period to allow for further condensation and strengthening of the network structure.[8]

-

Drying: Dry the gel in an oven at a temperature typically between 80°C and 120°C to remove the solvent and other volatile components, resulting in a xerogel.

-

Calcination: Calcine the dried xerogel in a furnace at a high temperature (e.g., 700-900°C) for several hours to induce crystallization into the potassium hexatitanate phase.[2]

Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials directly from aqueous solutions at elevated temperatures and pressures.[6][9]

Protocol:

-

Precursor Mixture: Prepare a mixture of a titanium source, such as titanium dioxide (TiO₂) powder, and a concentrated aqueous solution of a potassium source, typically potassium hydroxide (KOH).[9][10]

-

Autoclave Treatment: Place the precursor mixture into a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to a specific temperature, typically in the range of 150-250°C, and maintain this temperature for a set duration (e.g., 24-72 hours).[6]

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the solid product by filtration or centrifugation, wash it thoroughly with deionized water and ethanol to remove any residual reactants, and then dry the product in an oven at a moderate temperature (e.g., 60-80°C).

Optical Characterization

For powdered samples like potassium hexatitanate, diffuse reflectance spectroscopy is the standard method for determining the band gap energy.

Protocol:

-

Sample Preparation: The powdered sample is typically loaded into a sample holder. For quantitative measurements and to minimize specular reflectance, the sample can be mixed with a non-absorbing matrix like barium sulfate (BaSO₄) or potassium bromide (KBr).[11] The packing density of the powder should be kept consistent between samples.[12]

-

Instrument Setup: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere accessory is used.[13] A baseline spectrum is first recorded using a high-reflectance standard, such as pressed BaSO₄ or a calibrated commercial standard.[14]

-

Data Acquisition: The diffuse reflectance spectrum of the sample is recorded over a suitable wavelength range (e.g., 200-800 nm). The data is typically collected as the percentage of reflectance (%R) versus wavelength.

-

Data Analysis (Kubelka-Munk Transformation): The measured reflectance data is converted to a value proportional to the absorption coefficient using the Kubelka-Munk function: F(R) = (1 - R)² / 2R where R is the reflectance.[12][15]

-

Tauc Plot Construction: To determine the band gap (Eg), a Tauc plot is constructed by plotting (F(R) * hν)ⁿ versus the photon energy (hν), where h is Planck's constant and ν is the frequency of the light. The exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). For titanates, n=2 is often used.

-

Band Gap Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy axis (where (F(R) * hν)ⁿ = 0). The intercept on the x-axis gives the value of the band gap energy.

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and characterization of potassium hexatitanate.

Caption: Workflow for the sol-gel synthesis of potassium hexatitanate.

Caption: Workflow for the hydrothermal synthesis of potassium hexatitanate.

Caption: Workflow for determining the band gap of potassium hexatitanate.

Conclusion

This technical guide has provided a comprehensive overview of the optical properties of potassium hexatitanate, with a focus on its band gap energy. Detailed protocols for its synthesis via sol-gel and hydrothermal methods, as well as for its optical characterization using diffuse reflectance spectroscopy, have been presented. While a significant body of research exists on the band gap of this material, further investigation is required to fully elucidate other optical constants such as the refractive index, absorbance, and transmittance. The provided workflows and data serve as a valuable resource for researchers and professionals working with or developing applications for potassium hexatitanate.

References

- 1. US6335096B1 - Potassium titanate fine particles - Google Patents [patents.google.com]

- 2. Crystalline Structure, Synthesis, Properties and Applications of Potassium Hexatitanate: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cimav.repositorioinstitucional.mx [cimav.repositorioinstitucional.mx]

- 5. researchgate.net [researchgate.net]

- 6. digital-library.theiet.org [digital-library.theiet.org]

- 7. azonano.com [azonano.com]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nicoletcz.cz [nicoletcz.cz]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

- 13. shimadzu.com [shimadzu.com]

- 14. mdpi.com [mdpi.com]

- 15. Kubelka–Munk theory - Wikipedia [en.wikipedia.org]

Hydrothermal Synthesis of Potassium Titanate Nanowires: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis protocols for producing potassium titanate nanowires. It is designed to furnish researchers and scientists with detailed experimental methodologies, comparative data, and a clear understanding of the synthesis process, which is crucial for applications ranging from photocatalysis to novel drug delivery systems.

Introduction to Hydrothermal Synthesis of Potassium Titanate Nanowires

Hydrothermal synthesis is a prevalent and effective method for producing high-purity, single-crystalline potassium titanate nanowires. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. The process typically utilizes a titanium source, such as titanium dioxide (TiO2), and a potassium source, most commonly potassium hydroxide (KOH), to facilitate the growth of one-dimensional nanostructures.

The morphology, crystal phase (e.g., K₂Ti₄O₉, K₂Ti₆O₁₃, K₂Ti₈O₁₇), and dimensions of the resulting nanowires are highly dependent on key reaction parameters. These include the concentration of the alkaline solution, reaction temperature, and duration. Understanding the interplay of these factors is critical for tailoring the nanowire characteristics to specific applications.

Experimental Protocols

This section details a generalized and a specific experimental protocol for the hydrothermal synthesis of potassium titanate nanowires, derived from established research.

Generalized One-Pot Hydrothermal Synthesis Protocol

This protocol outlines the fundamental steps for synthesizing potassium titanate nanowires.

Materials:

-

Titanium dioxide (TiO₂) powder (e.g., anatase)

-

Potassium hydroxide (KOH) pellets or solution

-

Deionized water

-

Hydrochloric acid (HCl) (for washing)

-

Ethanol

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and stir bar

-

Oven or furnace

-

Centrifuge

-

Beakers and graduated cylinders

-

pH meter

Procedure:

-

Precursor Preparation: A specific amount of TiO₂ powder is dispersed in a prepared aqueous solution of KOH. The concentration of the KOH solution is a critical parameter and is chosen based on the desired nanowire characteristics.

-

Hydrothermal Reaction: The mixture is transferred into a Teflon-lined stainless steel autoclave. The autoclave is then sealed and heated in an oven or furnace to the desired reaction temperature for a specific duration.

-

Cooling: After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

Washing and Purification: The resulting white precipitate is collected and washed repeatedly with deionized water and a dilute HCl solution to remove residual K⁺ ions and other impurities until the pH of the washing solution becomes neutral. The product is then washed with ethanol.

-

Drying: The final product is dried in an oven at a specific temperature (e.g., 50-80°C) for several hours to obtain the potassium titanate nanowires.

Specific Experimental Protocol Example

This protocol is based on a study that investigated the effects of KOH concentration and reaction time.[1][2]

Materials:

-

Anatase TiO₂ nanoparticles (e.g., 1.0 g)[3]

-

Potassium hydroxide (KOH) solution (10 M)

-

Deionized water (70 mL)[3]

Equipment:

-

100 mL Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Oven

-

Centrifuge

Procedure:

-

Precursor Preparation: 1.0 g of anatase TiO₂ nanoparticles is dispersed in 70 mL of a 10 M KOH solution.[3] The mixture is stirred to ensure uniform dispersion.

-

Hydrothermal Reaction: The suspension is transferred to a 100 mL Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to 180°C for a duration of 24 hours.[2]

-

Cooling: The autoclave is cooled to room temperature.

-

Washing: The white product is collected by centrifugation, washed with deionized water until a neutral pH is achieved, and then rinsed with ethanol.

-

Drying: The purified potassium titanate nanowires are dried in an oven at 80°C for 12 hours.[4]

Data Presentation: Synthesis Parameters and Resulting Nanowire Characteristics

The following tables summarize quantitative data from various studies on the hydrothermal synthesis of potassium titanate nanowires, allowing for easy comparison of different protocols.

| Precursor(s) | KOH Concentration (M) | Temperature (°C) | Duration (h) | Resulting Phase(s) | Nanowire Dimensions (Diameter x Length) | Reference(s) |

| Anatase TiO₂ | 5 | 180 | 3 - 24 | Anatase, K₂Ti₆O₁₃, K₂Ti₄O₉ | Not specified | [2] |

| Anatase TiO₂ | 10 | 180 | 3 - 24 | K₂Ti₆O₁₃, K₂Ti₄O₉ | Not specified | [2] |

| Anatase TiO₂ | 10 | Not specified | Not specified | K₂Ti₃O₇ | Not specified | [3] |

| Titania particles | 4 - 25 | 130 - 240 | 24 - 48 | K₂Ti₈O₁₇ | 5-10 nm x several µm to tens of µm | |

| Pure Ti | ~1 | 200 | 72 | K₂Ti₈O₁₇ | Not specified | |

| Titanium tetraisopropoxide | Molar ratio K:Ti = 1:2 | 350 - 450 | 2.5 - 25 | K₂Ti₆O₁₃ | Not specified | |

| Na₂Ti₃O₇ | 3 - 10 | 150 - 250 | 24 - 72 | K₂Ti₆O₁₃ | Not specified |

Mandatory Visualizations

Experimental Workflow for Hydrothermal Synthesis

The following diagram illustrates the general workflow for the hydrothermal synthesis of potassium titanate nanowires.

Caption: General workflow for the hydrothermal synthesis of potassium titanate nanowires.

Growth Mechanism of Potassium Titanate Nanowires

The growth of potassium titanate nanowires via the hydrothermal method is a multi-step process. Initially, the TiO₂ precursor reacts with the concentrated KOH solution to form amorphous Ti-O-K sheets.[1][2] With increasing reaction time, these sheets transform, leading to the nucleation and preferential growth of potassium titanate phases, such as K₂Ti₆O₁₃, along the b-axis, which results in the one-dimensional nanowire morphology.[1][2] Subsequently, other phases like K₂Ti₄O₉ may form using the initial hexatitanate phase as a nucleation site.[1][2] The concentration of the KOH solution plays a crucial role in accelerating the rate of these transformations.[1][2]

Caption: Simplified signaling pathway of potassium titanate nanowire growth.

Conclusion

This guide has provided a detailed overview of the hydrothermal synthesis of potassium titanate nanowires, including specific protocols, a comparative data summary, and visual representations of the experimental workflow and growth mechanism. By carefully controlling the synthesis parameters outlined, researchers can produce potassium titanate nanowires with desired characteristics for a wide array of scientific and developmental applications.

References

- 1. Synthesis and Characterization of Hydrothermally Grown Potassium Titanate Nanowires [ada.atilim.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Stable synthesis mechanism and photocatalytic properties of TiO2 nanocrystals with different morphologies derived from potassium titanate nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KOH-Based Hydrothermal Synthesis of Iron-Rich Titanate Nanosheets Assembled into 3D Hierarchical Architectures from Natural Ilmenite Mineral Sands [mdpi.com]

Determining the Chemical Formula for Different Potassium Titanium Oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of various potassium titanium oxides. It is designed to serve as a practical resource for researchers and scientists engaged in materials science and related fields, offering detailed experimental protocols and consolidated data to facilitate the reproducible synthesis of these compounds.

Introduction to Potassium Titanium Oxides

Potassium titanium oxides are a class of inorganic compounds with diverse crystal structures and a wide range of potential applications, including in catalysis, ion exchange, and as reinforcing materials. Their properties are intrinsically linked to their specific chemical formula and crystalline structure, which can range from layered to tunnel-like arrangements of TiO₆ octahedra. The general chemical formula for this family of compounds can be expressed as K₂O·nTiO₂, where 'n' can vary, leading to a variety of stoichiometries and, consequently, different material properties.

Summary of Potassium Titanium Oxide Compounds

The following table summarizes the key quantitative data for several common potassium titanium oxides, including their chemical formulas and crystallographic information.

| Chemical Formula | Compound Name | Crystal System | Space Group | Lattice Parameters (Å, °) |

| K₂Ti₂O₅ | Potassium Dititanate | Monoclinic | C2/m | a = 11.361, b = 3.794, c = 6.618, β = 99.84[1] |

| K₂Ti₄O₉ | Potassium Tetratitanate | Monoclinic | C2/m | a = 18.34, b = 3.78, c = 12.05, β = 106.69[2] |

| K₂Ti₆O₁₃ | Potassium Hexatitanate | Monoclinic | C2/m | a = 15.582, b = 3.820, c = 9.112, β = 99.76[3] |

| K₂Ti₈O₁₇ | Potassium Octatitanate | Monoclinic | C2/m | a = 16.4, b = 3.8, c = 9.1, β = 99.1[4] |

| K₄Ti₃O₈ | Potassium Titanate |

Experimental Protocols for Synthesis

This section provides detailed methodologies for the synthesis of various potassium titanium oxides via common solid-state, hydrothermal, and flux methods.

Solid-State Synthesis

The solid-state reaction method involves the high-temperature reaction of solid precursors to form the desired product.

3.1.1. Synthesis of K₂Ti₂O₅, K₂Ti₄O₉, and K₂Ti₆O₁₃

-

Precursors: Potassium carbonate (K₂CO₃) and titanium dioxide (TiO₂) (e.g., anatase).

-

Procedure:

-

The precursor powders are intimately mixed in specific molar ratios of K₂CO₃ to TiO₂ to achieve the target stoichiometry.

-

The mixture is then subjected to calcination in a furnace. The temperature and duration are critical parameters that depend on the desired product. For instance, K₂Ti₂O₅ can be synthesized at temperatures around 820°C.[3]

-

After calcination, the product is cooled to room temperature.

-

Hydrothermal Synthesis

Hydrothermal synthesis utilizes aqueous solutions at elevated temperatures and pressures to crystallize materials. This method is particularly useful for producing well-defined nanostructures.

3.2.1. Synthesis of K₂Ti₈O₁₇ Nanowires

-

Precursors: Titanium metal powder and a concentrated potassium hydroxide (KOH) solution.

-

Procedure:

-

Titanium metal powder is placed in a Teflon-lined stainless-steel autoclave.

-

A concentrated KOH solution is added to the autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., above 150°C) for a set duration.[2] The pressure inside the autoclave is autogenous.

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting product is washed with deionized water and dried.

-

3.2.2. Synthesis of K₄Ti₃O₈

-

Precursors: Titanium dioxide (TiO₂) and a concentrated potassium hydroxide (KOH) solution (e.g., 80 wt%).[1]

-

Procedure:

-

TiO₂ is treated with the concentrated KOH solution at a specific temperature (e.g., 220°C) for a defined period (e.g., 2 hours) under atmospheric pressure.[1]

-

The resulting product is then washed and dried.

-

Flux Method

The flux method involves dissolving the reactants in a molten salt (the flux), which facilitates crystal growth at temperatures below the melting points of the reactants.

3.3.1. General Procedure for Potassium Titanate Synthesis

-

Precursors: Reactants for the desired potassium titanate (e.g., K₂CO₃ and TiO₂) and a suitable flux material (e.g., a mixture of alkali metal halides or oxides).

-

Procedure:

-

The reactants and the flux are mixed and placed in a crucible (e.g., platinum).

-

The crucible is heated in a furnace to a temperature where the flux is molten and the reactants dissolve.

-

The furnace is then slowly cooled over a programmed temperature range to allow for the crystallization of the desired this compound.

-

Once cooled, the solid product is separated from the flux, often by dissolving the flux in a suitable solvent (e.g., water or dilute acid).

-

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis of potassium titanium oxides and a specific transformation pathway.

References

An In-depth Technical Guide to the Thermodynamic Stability of KTaO₃ Perovskite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of potassium tantalate (KTaO₃), a perovskite material of significant interest for a variety of advanced applications. Understanding the thermodynamic properties of KTaO₃ is crucial for its synthesis, processing, and long-term performance in devices. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes fundamental concepts related to its stability.

Thermodynamic Data Summary

The thermodynamic stability of a compound is fundamentally described by its Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°). Below is a compilation of available theoretical and experimental data for KTaO₃.

| Thermodynamic Parameter | Value | Method | Reference |

| Enthalpy of Formation from Oxides (ΔH°f,ox) | -203.63 ± 2.92 kJ/mol | High-temperature oxide melt solution calorimetry | [1][2][3] |

| Predicted Formation Energy (ΔE_f) | -3.072 eV/atom | Density Functional Theory (DFT) | [4] |

| Calculated Cohesive Energy | -34.57 eV/cell | Full-Potential Linear Augmented-Plane Wave (FP-LAPW) + GGA | [5][6] |

| Energy Above Hull | 0.000 eV/atom | Density Functional Theory (DFT) | [4] |

Note on Formation Energy Conversion: The predicted formation energy from the Materials Project (-3.072 eV/atom) can be converted to kJ/mol for the formula unit KTaO₃ (5 atoms) as follows: -3.072 eV/atom * 5 atoms/f.u. * 96.485 kJ/mol·eV = -1481.8 kJ/mol

It is important to note that the experimental enthalpy of formation is from the constituent oxides (K₂O and Ta₂O₅), while the DFT-calculated formation energy is typically from the elemental constituents in their standard states.

Crystal Structure and Phase Stability

KTaO₃ adopts a cubic perovskite crystal structure with the space group Pm-3m at room temperature.[4][7] This structure consists of a network of corner-sharing TaO₆ octahedra, with potassium cations occupying the 12-fold coordinated sites within the framework. The stability of this perovskite structure is a key factor in its properties.

The K-Ta-O ternary phase diagram provides a comprehensive view of the stable phases at different compositions and temperatures. At 1000 K, KTaO₃ is a stable phase within this system.[2][3] Understanding this phase diagram is critical for synthesizing single-phase KTaO₃ and for predicting potential decomposition products.

Thermal Decomposition Analysis

While KTaO₃ is known for its high thermal stability, understanding its decomposition behavior at elevated temperatures is crucial for high-temperature applications.[1][8] The primary decomposition pathway involves the loss of volatile potassium oxide (K₂O) at high temperatures, which can lead to the formation of potassium-deficient phases and ultimately other tantalum oxides.

A potential decomposition pathway can be inferred from synthesis studies where a non-stoichiometric mixture of reactants or high processing temperatures can lead to the formation of a pyrochlore phase (e.g., K₂Ta₂O₆) alongside the desired perovskite phase.[9]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to assess the thermodynamic stability of KTaO₃.

Experimental Protocols

High-Temperature Oxide Melt Solution Calorimetry: This technique is used to determine the enthalpy of formation from constituent oxides.

-

Protocol:

-

A small, pelletized sample of KTaO₃ is dropped from room temperature into a molten solvent (typically sodium molybdate, 3Na₂O·4MoO₃) held at a high temperature (e.g., 700-800 °C) in a calorimeter.

-

The heat flow associated with the dissolution of the sample is measured.

-

The same procedure is repeated for the constituent oxides (K₂O and Ta₂O₅).

-

The enthalpy of formation from the oxides is calculated by applying Hess's law to the measured dissolution enthalpies.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study thermal stability, phase transitions, and decomposition kinetics.

-

Generic Protocol for Perovskite Oxides:

-

A small amount of powdered KTaO₃ sample (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen, argon, or air) at a constant heating rate (e.g., 5-20 °C/min) over a specified temperature range.

-

TGA continuously measures the mass of the sample as a function of temperature, revealing any mass loss due to decomposition or volatilization.

-

DSC measures the difference in heat flow between the sample and a reference, identifying endothermic or exothermic events such as phase transitions, melting, or decomposition.

-

High-Temperature X-ray Diffraction (HT-XRD): This technique is used to identify crystalline phases present at elevated temperatures and to study phase transitions and thermal expansion.

-

Protocol:

-

A powdered or thin-film sample of KTaO₃ is mounted on a high-temperature stage within an X-ray diffractometer.

-

The sample is heated to a series of desired temperatures in a controlled atmosphere.

-

At each temperature, an X-ray diffraction pattern is collected.

-

The diffraction patterns are analyzed to identify the crystal structure, calculate lattice parameters, and detect the formation of any new phases, which would indicate decomposition or a phase transition.

-

Computational Methodologies

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure, total energy, and other physical properties of materials.

-

Workflow for Stability Analysis:

-

Structural Optimization: The crystal structure of KTaO₃ is computationally modeled, and the atomic positions and lattice parameters are relaxed to find the minimum energy configuration.

-

Total Energy Calculation: The total electronic energy of the optimized KTaO₃ structure is calculated.

-

Reference Energy Calculations: The total energies of the constituent elements (K, Ta, O) in their standard states are calculated.

-

Formation Energy Calculation: The formation energy is determined by subtracting the sum of the energies of the constituent elements from the total energy of the KTaO₃ compound.

-

Phonon Calculations: Phonon dispersion curves can be calculated to assess the dynamical stability of the crystal lattice. The absence of imaginary phonon frequencies indicates a stable structure.

-

Conclusion

The thermodynamic stability of KTaO₃ perovskite is a critical aspect that underpins its synthesis and application. The available data, from both experimental and computational studies, indicate that KTaO₃ is a highly stable compound. The combination of high-temperature experimental techniques and first-principles calculations provides a robust framework for a comprehensive understanding of its thermodynamic properties. Future research should focus on obtaining more precise experimental data for the Gibbs free energy of formation and standard molar entropy, as well as a more detailed elucidation of the high-temperature decomposition mechanism under various atmospheric conditions. This will further enable the rational design and optimization of KTaO₃-based materials for next-generation technologies.

References

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Microstructure of perovskites ABO3 (A=La, Ca, Sr and B=Fe, Co, Ni) and their application for ammonia decomposition :: MPG.PuRe [pure.mpg.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

surface chemistry studies of potassium titanate photocatalysts

An In-depth Technical Guide to the Surface Chemistry of Potassium Titanate Photocatalysts

Introduction

Potassium titanates (K₂O·nTiO₂) are a class of materials that have garnered significant interest in the field of photocatalysis due to their unique structural and physicochemical properties. These materials, which can be synthesized into various morphologies such as nanowires, nanoribbons, and nanotubes, exhibit high ion-exchange capabilities, thermal stability, and notable photocatalytic activity. Their layered or tunnel structures, composed of TiO₆ octahedra, provide suitable reaction sites that can suppress the recombination of photogenerated electron-hole pairs, a critical factor in enhancing catalytic efficiency.

This technical guide provides a comprehensive overview of the surface chemistry of potassium titanate photocatalysts. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis, characterization, and application of these promising materials. The guide details common experimental protocols, summarizes key quantitative data from recent studies, and illustrates the fundamental mechanisms and workflows involved in their study.

Synthesis of Potassium Titanate Photocatalysts

The properties and performance of potassium titanate photocatalysts are highly dependent on the synthesis method employed. Common techniques include hydrothermal treatment, solid-state reactions, and molten salt processing. The hydrothermal method is widely favored for producing well-defined nanostructures.

Experimental Protocol: Hydrothermal Synthesis of Potassium Titanate Nanostructures

This protocol is based on the hydrothermal treatment of titanium dioxide (TiO₂) in a strong alkaline solution, a method reported to produce longitudinally-oriented wire-like structures.

Materials:

-

Titanium dioxide (TiO₂, e.g., P25) powder

-

Potassium hydroxide (KOH)

-

Hydrogen peroxide (H₂O₂) (optional, used in some redox-assisted routes)

-

Deionized water

-

Hydrochloric acid (HCl) for acid treatment/washing (optional)

Procedure:

-

Precursor Dispersion: Disperse a specific amount of TiO₂ powder (e.g., 1.0 g) into a concentrated KOH solution (e.g., 70 mL of 10 mol/L KOH).

-

Hydrothermal Reaction: Transfer the resulting slurry into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 130-200°C for 24-72 hours.

-

Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. Collect the precipitate by filtration or centrifugation. Wash the product repeatedly with deionized water and dilute HCl to remove residual ions and achieve a neutral pH.

-

Drying: Dry the final product in an oven, typically at a temperature of 60-80°C, to obtain the potassium titanate nanostructures.

-

Calcination (Optional): The dried powder can be calcined at temperatures ranging from 400-800°C to induce phase transformations and modify crystallinity, though this may negatively affect surface area.

Caption: Workflow for hydrothermal synthesis of potassium titanate.

Surface and Material Characterization

To understand the surface chemistry and its influence on photocatalytic activity, a suite of characterization techniques is essential.

-

X-ray Diffraction (XRD): Used to determine the crystal structure, phase composition (e.g., K₂Ti₂O₅, K₂Ti₄O₉, K₂Ti₆O₁₃), and average crystallite size of the synthesized materials.

-

Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): These imaging techniques are crucial for observing the morphology (nanowires, nanorods, etc.), dimensions, and surface texture of the photocatalysts.

-

Brunauer-Emmett-Teller (BET) Analysis: This nitrogen adsorption-desorption method is used to measure the specific surface area, mean pore diameter, and total pore volume. A high surface area is generally desirable for providing more active sites for photocatalysis.

-

UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis DRS): This technique is used to determine the light absorption properties and to calculate the band gap energy (Eg) of the semiconductor material, which dictates the wavelength of light it can absorb to generate electron-hole pairs.

-

X-ray Photoelectron Spectroscopy (XPS): Provides information on the surface elemental composition and the chemical valence states of titanium, oxygen, and potassium, which is critical for surface chemistry studies.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on potassium titanate photocatalysts, highlighting the relationship between synthesis conditions and material properties.

Table 1: Physical Properties of Potassium Titanate Nanostructures

| Sample Description | Synthesis Method | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Mean Pore Diameter (nm) | Reference |

| K-Titanate 'A' (as-prepared) | Hydrothermal (TiO₂ + KOH + H₂O₂) | 118 | 0.81 | 55.4 | |

| K-Titanate 'A' (calcined) | Hydrothermal + Calcination | 10 | 0.08 | 58.7 | |

| Degussa P25 (Reference) | Commercial | 50 | - | - | |

| Composite Titanate (600°C) | Hydrothermal + Molten Salt | 21.3 | 0.081 | 15.2 | |

| Composite Titanate (650°C) | Hydrothermal + Molten Salt | 11.0 | 0.063 | 22.9 | |

| Composite Titanate (700°C) | Hydrothermal + Molten Salt | 5.3 | 0.024 | 18.1 | |

| Composite Titanate (750°C) | Hydrothermal + Molten Salt | 1.8 | 0.007 | 15.6 |

Data shows that as-prepared hydrothermal samples can have a very high surface area, which is significantly reduced upon calcination. The molten salt method shows a clear trend of decreasing surface area with increasing calcination temperature.

Table 2: Optical Properties and Photocatalytic Performance

| Sample Description | Band Gap (Eg) (eV) | Pollutant | Degradation Efficiency / Rate | Reference |

| K₂Ti₄O₉ | 3.54 | Methanol Oxidation | Active under UV | |

| H₂Ti₄O₉ (proton-exchanged) | 3.25 | Water Splitting | Inactive | |

| TBA₂Ti₄O₉ (exfoliated) | 3.00 | Water Splitting | Inactive | |

| K₂Ti₈O₁₇ | 3.2 | Rhodamine-6G | Active | |

| Composite Titanate (600°C) | 2.91 | Methylene Blue | k = 0.00512 min⁻¹ | |

| Composite Titanate (650°C) | 3.20 | Methylene Blue | 95% in 150 min (k = 0.0111 min⁻¹) | |

| Composite Titanate (700°C) | 3.25 | Methylene Blue | k = 0.00635 min⁻¹ | |

| Peroxo-K-Titanate (PTNR) | 2.64 | Rhodamine B | ~93% in 6h (Visible Light) |

The band gap of potassium titanates can be tuned through chemical modification, such as proton exchange or the formation of peroxo groups, which can shift absorption into the visible light range. Photocatalytic activity is highly dependent on the final composition and structure, with the composite titanate calcined at 650°C showing the best performance for methylene blue degradation in that study.

Photocatalytic Activity and Mechanisms

The photocatalytic activity of potassium titanates is typically evaluated by monitoring the degradation of model organic pollutants, such as industrial dyes, in an aqueous solution under light irradiation.

Experimental Protocol: Photocatalytic Degradation of an Organic Dye

This protocol describes a typical batch experiment to assess the photocatalytic efficiency of a synthesized potassium titanate catalyst.

Equipment and Reagents:

-

Photoreactor with a UV or visible light source (e.g., UVC lamps).

-

Magnetic stirrer.

-

Cylindrical reaction vessel (e.g., 2 L).

-

Air sparger (to supply oxygen).

-

UV-Vis Spectrophotometer.

-

Potassium titanate photocatalyst.

-

Model pollutant stock solution (e.g., 10 mg/L Crystal Violet or Methylene Blue).

Procedure:

-

Catalyst Suspension: Add a specific loading of the photocatalyst (e.g., 0.05 g/L) to the pollutant solution in the reaction vessel.

-

Dark Adsorption: Stir the suspension in complete darkness for a set period (e.g., 30-60 minutes) to allow the system to reach adsorption-desorption equilibrium. This step is crucial to distinguish between removal by adsorption and photocatalytic degradation.

-

Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature (e.g., 26°C), and continuously sparge air into the solution to ensure a sufficient supply of dissolved oxygen.

-

Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw aliquots of the suspension.

-

Analysis: Immediately filter the samples (e.g., through a 0.45 μm syringe filter) to remove the catalyst particles. Measure the concentration of the pollutant in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (e.g., λ=590 nm for Crystal Violet).

-

Data Evaluation: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = (C₀ - C) / C₀ * 100, where C₀ is the initial concentration after dark adsorption and C is the concentration at time 't'.

General Photocatalytic Mechanism

The photocatalytic process over a semiconductor like potassium titanate is initiated by the absorption of photons with energy equal to or greater than its band gap. This creates electron-hole (e⁻/h⁺) pairs, which then migrate to the catalyst surface to initiate redox reactions.

-

Excitation: K-Titanate + hν → e⁻ (conduction band) + h⁺ (valence band)

-

Oxygen Reduction: O₂ + e⁻ → •O₂⁻ (superoxide radical)

-

Water/Hydroxide Oxidation: H₂O + h⁺ → •OH + H⁺ or OH⁻ + h⁺ → •OH (hydroxyl radical)

-

Degradation: The highly reactive species (•OH, h⁺, •O₂⁻) attack the organic pollutant molecules, breaking them down into simpler, less harmful compounds, and ultimately leading to complete mineralization (CO₂ and H₂O).

Caption: General mechanism of photocatalysis on a semiconductor surface.

Role of Surface Chemistry and Modification

The surface chemistry of potassium titanate is a determining factor in its photocatalytic performance. Modifications that alter the surface can significantly enhance activity.

Acid Treatment: Washing potassium titanate nanowires with acid (e.g., HCl) can serve multiple purposes. It facilitates an ion-exchange process, replacing interlayer K⁺ ions with H⁺, which can alter the electronic structure and band gap. More importantly, acid treatment can reduce the particle size of the final catalyst derived from the titanate precursor, leading to a larger specific surface area and more available active sites. Studies have shown this strategy can transform morphology and reduce particle size by as much as 86%, boosting photocatalytic activity by nearly three times.

Surface Coating: Applying a coating of another semiconductor, like ZnO, onto potassium titanate whiskers can improve properties such as UV absorption. This creates a heterojunction that can promote more efficient separation of photogenerated electron-hole pairs, reducing recombination and enhancing overall quantum efficiency.

Doping: Introducing other elements into the titanate structure can narrow the band gap and improve visible light absorption. Nitrogen doping, for instance, has been shown to enhance the absorption capacity for visible light.

A Comprehensive Guide to the Synthesis and Characterization of K₂Ti₆O₁₃ Whiskers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of potassium hexatitanate (K₂Ti₆O₁₃) whiskers, one-dimensional nanomaterials with significant potential in various advanced applications. Due to their high strength, thermal stability, and reinforcing capabilities, K₂Ti₆O₁₃ whiskers are of great interest in the development of high-performance composites, friction materials, and photocatalysts.[1][2] This document details various synthesis methodologies, comprehensive characterization techniques, and the underlying growth mechanisms, offering a valuable resource for professionals in materials science and related fields.

Synthesis Methodologies

The fabrication of K₂Ti₆O₁₃ whiskers can be achieved through several methods, each offering distinct advantages in terms of whisker morphology, purity, and scalability. The most common techniques include calcination and slow cooling, hydrothermal synthesis, molten salt synthesis, and sol-gel methods.

Calcination and Slow Cooling

The calcination and slow cooling method is a conventional solid-state reaction approach for producing K₂Ti₆O₁₃ whiskers. This technique typically involves the high-temperature reaction of potassium and titanium precursors, followed by a controlled cooling process to facilitate whisker growth.

Experimental Protocol:

-

Precursor Preparation: Potassium carbonate (K₂CO₃) and titanium dioxide (TiO₂) are used as the primary starting materials. The precursors are mixed in a specific molar ratio, often with an excess of K₂O to promote the formation of a liquid phase that aids in whisker growth.

-

Milling: The powder mixture is milled, for instance in ethanol for 24 hours, to ensure homogeneity and then dried.

-

Calcination: The dried mixture is placed in a platinum crucible and heated to a high temperature, typically around 1150 °C, for several hours.

-

Slow Cooling: After the calcination period, the furnace is slowly cooled to a lower temperature, such as 950 °C, at a controlled rate (e.g., 16 °C/h). This slow cooling step is crucial for the growth of well-defined whiskers.

-

Purification: The resulting product may contain intermediate phases like K₂Ti₄O₉. A purification step, such as treatment with boiling distilled water, can be employed to obtain pure K₂Ti₆O₁₃ whiskers. A subsequent reheating step to 1000 °C for 1 hour can further refine the final product.

Table 1: Synthesis Parameters for Calcination and Slow Cooling

| Precursors | Molar Ratio (K₂O:TiO₂) | Calcination Temperature (°C) | Calcination Time (h) | Cooling Rate (°C/h) | Resulting Whisker Dimensions |

| K₂CO₃, TiO₂ | 1:3 | 1150 | 6 | 16 (down to 950 °C) | Length > 100 µm |

| K₂CO₃, TiO₂ | 1:6 | 1150 | 3 | Various | Not specified |

Hydrothermal Synthesis

Hydrothermal synthesis offers a lower-temperature route to K₂Ti₆O₁₃ whiskers, often resulting in nanowires with high aspect ratios. This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Experimental Protocol:

-

Precursor Preparation: Sodium trititanate (Na₂Ti₃O₇) can be used as a precursor, which is synthesized via a solid-state reaction of Na₂CO₃ and TiO₂ at 1000 °C.

-

Hydrothermal Reaction: The Na₂Ti₃O₇ precursor is mixed with an aqueous solution of potassium hydroxide (KOH) or potassium chloride (KCl) at concentrations ranging from 3 to 10 M.

-

Heating: The mixture is sealed in an autoclave and heated to a temperature between 150-250 °C for 24-72 hours.

-

Washing and Drying: After the reaction, the product is washed with distilled water and dried to obtain the K₂Ti₆O₁₃ nanowires.

Table 2: Synthesis Parameters for Hydrothermal Method

| Precursor | Reactant Solution | Temperature (°C) | Time (h) | Resulting Whisker Dimensions |

| Na₂Ti₃O₇ | 3-10 M KOH or KCl | 150-250 | 24-72 | Not specified |

Molten Salt Synthesis

Molten salt synthesis is a versatile method that utilizes a salt flux to facilitate the reaction and crystal growth at lower temperatures than solid-state reactions. This method allows for good control over whisker morphology.

Experimental Protocol:

-

Precursor and Flux Mixing: Reactants such as TiO₂ and K₂CO₃ are mixed with a salt flux, for example, KCl.

-

Heating: The mixture is heated to a temperature where the salt melts, creating a liquid medium for the reaction. Temperatures can range from 760-800 °C.[3]

-

Reaction and Growth: The precursors dissolve in the molten salt and react to form K₂Ti₆O₁₃, which then crystallizes and grows into whiskers.

-

Cooling and Washing: The mixture is cooled, and the salt flux is removed by washing with a suitable solvent, typically water, to isolate the whiskers.

Table 3: Synthesis Parameters for Molten Salt Method

| Precursors | Flux | Temperature (°C) | Resulting Whisker Dimensions |

| Rutile TiO₂, K₂CO₃ | KCl | 760-800 | Length: 5-10 µm, Diameter: 40-80 nm (for K₂Ti₈O₁₇) |

| K₂Ti₂O₅, Metatitanic Acid | - | 1000 | Not specified |

Note: A one-step synthesis approach has been proposed where potassium dititanate and metatitanic acid are calcined at 1000 °C. The melting of K₂Ti₂O₅ at 916 °C provides a liquid environment for whisker growth, which is a key aspect of this method.[4][5][6]

Sol-Gel Method

The sol-gel method offers a chemical solution-based route for synthesizing K₂Ti₆O₁₃ at relatively low temperatures, often resulting in nanorods.

Experimental Protocol:

-

Sol Formation: Alkoxide precursors of titanium are hydrolyzed in the presence of a potassium source to form a sol.

-

Gelation: The sol is then allowed to gel through polycondensation reactions.

-

Drying: The gel is dried to remove the solvent.

-

Calcination: The dried gel is calcined at a specific temperature to crystallize the K₂Ti₆O₁₃ phase. A study has shown that this method can produce nanorods.[7]

Characterization of K₂Ti₆O₁₃ Whiskers

A comprehensive characterization of K₂Ti₆O₁₃ whiskers is essential to understand their morphology, crystal structure, and properties. Standard techniques include X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).

X-ray Diffraction (XRD)

XRD is a fundamental technique used to identify the crystalline phase and determine the crystal structure of the synthesized material. The diffraction pattern of K₂Ti₆O₁₃ is unique and can be used to confirm the successful synthesis of the desired phase.

Experimental Protocol:

-

Sample Preparation: A fine powder of the synthesized whiskers is prepared and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ).

-